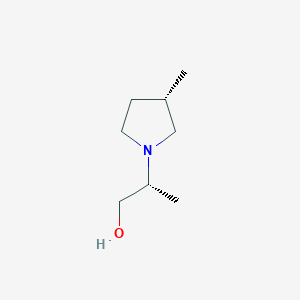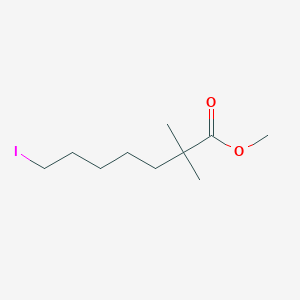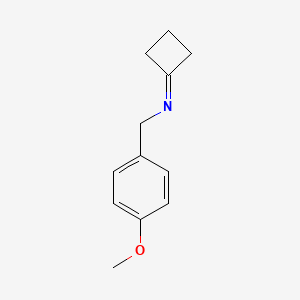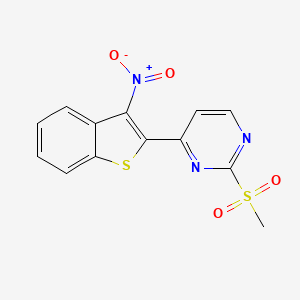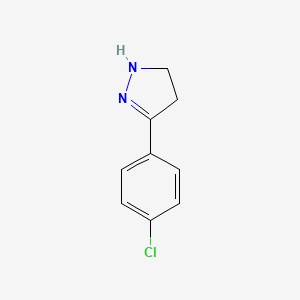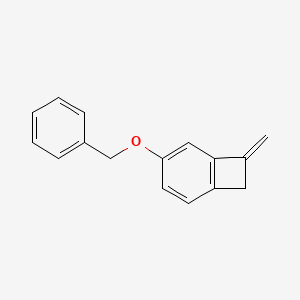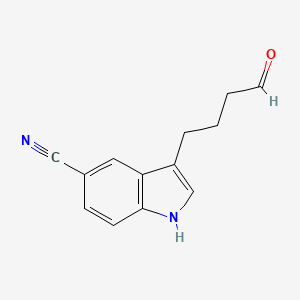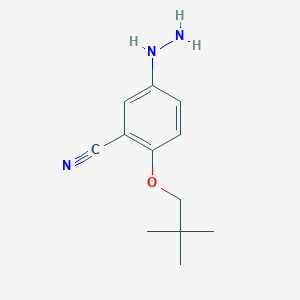
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile is an organic compound that features a cyano group, a neopentyloxy group, and a phenylhydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile typically involves the reaction of 4-neopentyloxybenzaldehyde with hydrazine hydrate in the presence of a cyano group donor. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The neopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenylhydrazine derivatives.
科学的研究の応用
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential as an anticancer agent is ongoing, as its structural properties may allow it to interact with cancer cell pathways.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the phenylhydrazine moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-Cyano-3-neopentyloxy-phenylhydrazine
- 3-Cyano-4-methoxy-phenylhydrazine
- 4-Cyano-3-methoxy-phenylhydrazine
Uniqueness
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile is unique due to the presence of the neopentyloxy group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This structural feature distinguishes it from other similar compounds and can affect its chemical and biological properties.
特性
分子式 |
C12H17N3O |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile |
InChI |
InChI=1S/C12H17N3O/c1-12(2,3)8-16-11-5-4-10(15-14)6-9(11)7-13/h4-6,15H,8,14H2,1-3H3 |
InChIキー |
JHHXACZFOONXDQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)COC1=C(C=C(C=C1)NN)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methyl-3-[4-nitro-3-(propan-2-yloxy)phenyl]-1H-pyrazole](/img/structure/B8633890.png)
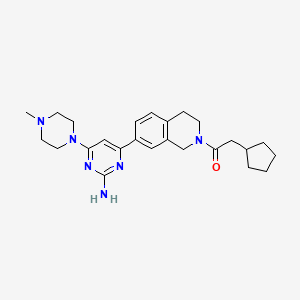
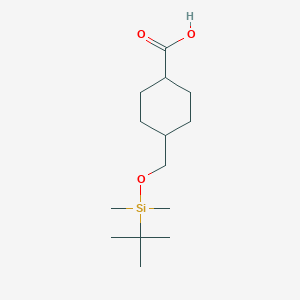
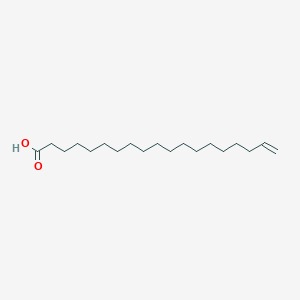
methyl}pyridine](/img/structure/B8633934.png)

